tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a heterocyclic compound primarily used in research and development. It is known for its complex structure, which includes a pyrrolidine ring, a pyridine ring, and a formyl group. This compound is often utilized in the synthesis of various organic molecules and serves as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of pyridine derivatives with formylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The final product is purified using techniques like crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of kinase inhibitors.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis
Uniqueness
tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a formyl group, pyrrolidine ring, and pyridine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C19H29N3O3 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-butan-2-yl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3 |
InChI Key |
DDXVHVYUFDUYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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